2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
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Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and perhaps some information on its discovery or development.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, its conformation, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Fluorescence Properties
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a compound related to the family of benzo[4,5]thieno[3,2-d]pyrimidines. Research on similar compounds, such as 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, has shown that they can be synthesized in good yields from heterocyclic ketene dithioacetals. Among these derivatives, certain compounds have demonstrated strong solid-state fluorescence, which is quantitatively reproducible through ab initio quantum-chemical calculations. This suggests potential applications in materials science, particularly in the development of new fluorescent materials (Yokota et al., 2012).
Antifolate and Antitumor Activity
Another research avenue for thieno[3,2-d]pyrimidine derivatives includes their potential as nonclassical antifolate inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. Compounds such as 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory effects on thymidylate synthase, showcasing significant antitumor and antibacterial potential. These compounds, by inhibiting thymidylate synthase, could interfere with the proliferation of cancer cells, making them valuable in the design of new chemotherapeutic agents (Gangjee et al., 1996).
Crystal Structure and Molecular Interactions
The crystal structure analysis of derivatives similar to 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine has provided insights into their molecular configurations and interactions. For instance, studies on 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one revealed polymorphic forms, illustrating how molecular packing can influence the properties of these compounds. Such analyses are crucial for understanding the reactivity and potential applications of these molecules in various fields, including pharmaceuticals and materials science (Glidewell et al., 2003).
Vibrational Spectroscopy and Molecular Docking
Vibrational spectroscopic studies, coupled with molecular docking, have been conducted on related compounds to understand their chemical properties and potential biological targets. These studies can reveal how such molecules might interact with biological macromolecules, providing a basis for their development as therapeutic agents. For example, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile has been studied for its vibrational properties and interactions with catalytic sites of enzymes, highlighting its potential as a chemotherapeutic agent (Haress et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)sulfanylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S3/c1-14-7-9-16(10-8-14)25-19-18-17(11-12-23-18)21-20(22-19)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKYAVGMYVQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine |
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